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Compound of Interest

Compound Name:
2-Hydroxy-5-

(hydroxymethyl)benzaldehyde

Cat. No.: B1329251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde (CAS No. 74901-08-9). Due to the limited availability of direct

experimental spectra for this specific compound in public databases, this guide presents a

detailed analysis based on predicted data and experimental spectra of closely related structural

analogs. This information is invaluable for compound identification, structural elucidation, and

as a reference in synthetic chemistry and drug development.

Chemical Structure and Properties
IUPAC Name: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Molecular Formula: C₈H₈O₃

Molecular Weight: 152.15 g/mol

Appearance: Expected to be a solid.

Spectral Data Summary
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The following tables summarize the expected and observed spectral data for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde and its analogs.

¹H NMR Spectral Data
Direct experimental ¹H NMR data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde is not

readily available. The expected chemical shifts are predicted based on the analysis of similar

compounds such as 2-hydroxy-5-methylbenzaldehyde.

Table 1: Predicted ¹H NMR Spectral Data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8 s 1H
Aldehyde proton (-

CHO)

~11.0 s 1H
Phenolic hydroxyl

proton (-OH)

~7.5 d 1H Aromatic proton (H-6)

~7.3 dd 1H Aromatic proton (H-4)

~7.0 d 1H Aromatic proton (H-3)

~4.6 s 2H
Methylene protons (-

CH₂OH)

~3.5 t 1H
Hydroxymethyl proton

(-CH₂OH)

s = singlet, d = doublet, dd = doublet of doublets, t = triplet

¹³C NMR Spectral Data
Similar to the proton NMR, experimental ¹³C NMR data is scarce. The predicted chemical shifts

are based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
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Chemical Shift (δ) ppm Assignment

~195 Aldehyde Carbonyl (C=O)

~160 Aromatic Carbon (C-2, attached to -OH)

~138 Aromatic Carbon (C-5, attached to -CH₂OH)

~135 Aromatic Carbon (C-4)

~125 Aromatic Carbon (C-6)

~120 Aromatic Carbon (C-1)

~118 Aromatic Carbon (C-3)

~63 Methylene Carbon (-CH₂OH)

Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl,

aldehyde, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad
O-H stretch (phenolic and

alcoholic)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1680-1650 Strong
C=O stretch (aromatic

aldehyde)

1600-1450 Medium-Strong Aromatic C=C stretch

1250-1150 Strong C-O stretch (phenol)

1050-1000 Strong C-O stretch (primary alcohol)
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Mass Spectrometry (MS) Data
Predicted mass spectral data from PubChem suggests the following fragmentation pattern

under electron ionization (EI).[1]

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

m/z Proposed Fragment

152 [M]⁺ (Molecular Ion)

151 [M-H]⁺

134 [M-H₂O]⁺

123 [M-CHO]⁺

122 [M-CH₂O]⁺

105 [M-H₂O-CHO]⁺

94 [C₆H₆O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans
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to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing to the internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) or by direct infusion.

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate the mass spectrum.

Synthetic Workflow
A plausible synthetic route to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde involves the

formylation of p-hydroxybenzyl alcohol. The following diagram illustrates a logical workflow for

this synthesis.
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p-Hydroxybenzyl alcohol
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Caption: Synthetic workflow for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.

Data Interpretation Workflow
The following diagram outlines the logical steps for interpreting the combined spectral data to

confirm the structure of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.
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Caption: Workflow for structural elucidation using spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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